N-(3-Chlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide
Description
This compound is a triazolopyridazine derivative featuring a sulfonamide-linked ethyl group at position 3 of the triazolo[4,3-b]pyridazine core and a sulfanyl-acetamide moiety substituted with a 3-chlorophenyl group at position 4. Its structure integrates multiple pharmacophores:
- Triazolopyridazine core: Known for heterocyclic stability and bioactivity in kinase inhibition and antimicrobial applications .
- 4-Methoxybenzenesulfonamido group: Enhances solubility and modulates target binding via sulfonamide interactions .
- 3-Chlorophenyl acetamide: A common motif in bioactive molecules, influencing lipophilicity and receptor affinity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4S2/c1-33-17-5-7-18(8-6-17)35(31,32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)34-14-21(30)25-16-4-2-3-15(23)13-16/h2-10,13,24H,11-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIVHHZYEKQRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares structural homology with several triazolopyridazine and sulfanyl-acetamide derivatives (Table 1).
Table 1. Structural Comparison of Triazolopyridazine Derivatives
Key Observations :
Spectroscopic and Physicochemical Properties
NMR studies on triazolopyridazine derivatives reveal that substituents at positions 3 and 6 significantly alter chemical environments. For example:
- In the target compound, chemical shifts at positions 29–36 and 39–44 (regions A and B) differ from analogs like compound 7 (Figure 6 in ), indicating distinct electronic effects from the 4-methoxybenzenesulfonamido group.
- Hydrogen bonding via sulfonamide NH and acetamide carbonyl groups is evident in analogs, stabilizing molecular conformations .
Table 2. Selected Physicochemical Properties
*Predicted using QSAR models.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
